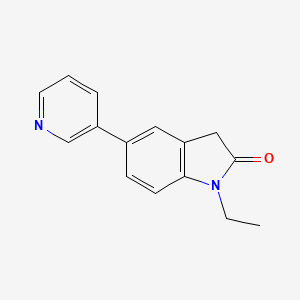
1-Ethyl-5-(pyridin-3-yl)indolin-2-one
Descripción general
Descripción
1-Ethyl-5-(pyridin-3-yl)indolin-2-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core with an ethyl group at the 1-position and a pyridinyl group at the 5-position, making it a unique structure with potential for various scientific applications.
Métodos De Preparación
The synthesis of 1-Ethyl-5-(pyridin-3-yl)indolin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
1-Ethyl-5-(pyridin-3-yl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Aplicaciones Científicas De Investigación
1-Ethyl-5-(pyridin-3-yl)indolin-2-one has been explored for various scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-5-(pyridin-3-yl)indolin-2-one involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the biological context . The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
1-Ethyl-5-(pyridin-3-yl)indolin-2-one can be compared with other indole derivatives such as:
1-Methyl-5-pyridin-3-yl-1,3-dihydro-indol-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5-phenyl-1,3-dihydro-indol-2-one: Features a phenyl group instead of a pyridinyl group.
1-Ethyl-5-pyridin-2-yl-1,3-dihydro-indol-2-one: The pyridinyl group is positioned differently on the indole ring.
These comparisons highlight the unique structural features of this compound and its potential for distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C15H14N2O |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1-ethyl-5-pyridin-3-yl-3H-indol-2-one |
InChI |
InChI=1S/C15H14N2O/c1-2-17-14-6-5-11(8-13(14)9-15(17)18)12-4-3-7-16-10-12/h3-8,10H,2,9H2,1H3 |
Clave InChI |
QTNUODSTNOVHSL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)CC2=C1C=CC(=C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(Thiophen-2-ylmethyl)(formyl)amino]propanoic acid](/img/structure/B8315568.png)
![1-[3-(2-Furyl)propyl]piperazine](/img/structure/B8315579.png)
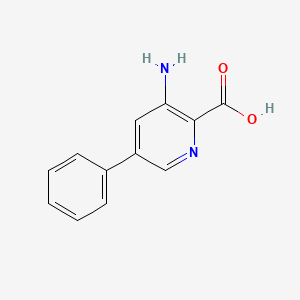
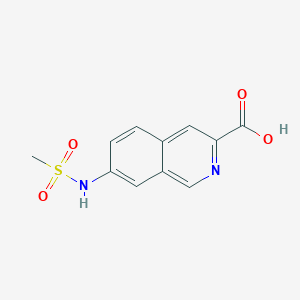
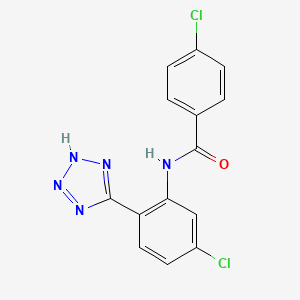


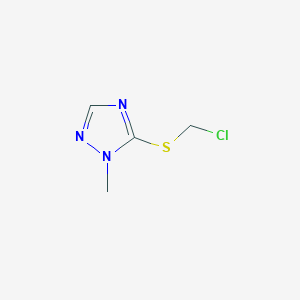
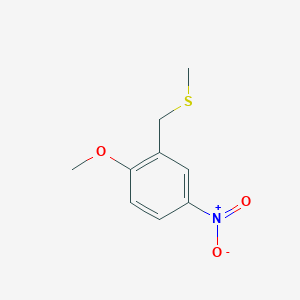
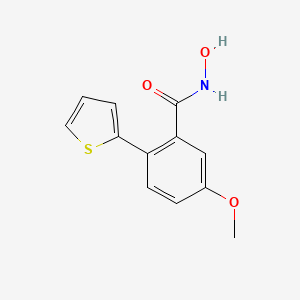
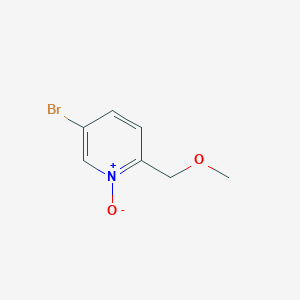


![1-Ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione](/img/structure/B8315652.png)
